molecular formula C10H11ClN2O3 B10887641 ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate

ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate

Cat. No.: B10887641
M. Wt: 242.66 g/mol
InChI Key: ZQQDHFAYRYGGSS-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring substituted with a chlorine atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 2-chloro-3-pyridinecarboxylic acid.

    Reduction: Formation of ethyl 2-{[(2-chloro-3-pyridyl)methyl]amino}acetate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[(2-BROMO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(2-FLUORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE
  • ETHYL 2-{[(2-IODO-3-PYRIDYL)CARBONYL]AMINO}ACETATE

Uniqueness

ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}ACETATE is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine substituent can enhance the compound’s stability and alter its electronic properties, making it distinct from its bromine, fluorine, or iodine analogs.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

ethyl 2-[(2-chloropyridine-3-carbonyl)amino]acetate

InChI

InChI=1S/C10H11ClN2O3/c1-2-16-8(14)6-13-10(15)7-4-3-5-12-9(7)11/h3-5H,2,6H2,1H3,(H,13,15)

InChI Key

ZQQDHFAYRYGGSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(N=CC=C1)Cl

Origin of Product

United States

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